molecular formula C20H32N4O5S B555645 H-D-Arg(Pmc)-OH CAS No. 191869-60-0

H-D-Arg(Pmc)-OH

Cat. No.: B555645
CAS No.: 191869-60-0
M. Wt: 440.6 g/mol
InChI Key: USJFAMZEBZRDAJ-UHFFFAOYSA-N
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Description

H-D-Arg(Pmc)-OH, also known as N-ω-(2,2,5,7,8-Pentamethylchroman-6-sulfonyl)-D-arginine, is a derivative of the amino acid arginine. This compound is often used in peptide synthesis and has applications in various fields of scientific research. The presence of the pentamethylchroman-6-sulfonyl group provides unique properties that make it valuable in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Arg(Pmc)-OH typically involves the protection of the arginine side chain with the pentamethylchroman-6-sulfonyl group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The process generally includes:

    Protection of the guanidine group: The guanidine group of arginine is protected using pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling reactions: The protected arginine is then coupled with other amino acids or peptides using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: After the desired peptide sequence is synthesized, the pentamethylchroman-6-sulfonyl group is removed using specific deprotection conditions, such as treatment with trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of protected arginine: Large quantities of arginine are protected with pentamethylchroman-6-sulfonyl chloride.

    Automated peptide synthesizers: These machines are used to couple the protected arginine with other amino acids, streamlining the production process.

    Purification and quality control: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

H-D-Arg(Pmc)-OH undergoes various chemical reactions, including:

    Substitution reactions: The pentamethylchroman-6-sulfonyl group can be substituted with other protecting groups or functional groups.

    Coupling reactions: It readily participates in peptide coupling reactions to form longer peptide chains.

    Deprotection reactions: The removal of the pentamethylchroman-6-sulfonyl group is a critical step in peptide synthesis.

Common Reagents and Conditions

    Substitution reactions: Reagents like pentamethylchroman-6-sulfonyl chloride and bases such as triethylamine are commonly used.

    Coupling reactions: Peptide coupling reagents like DCC or EDC are employed.

    Deprotection reactions: Trifluoroacetic acid (TFA) is often used to remove the protecting group.

Major Products Formed

The major products formed from these reactions include:

    Protected peptides: Intermediate peptides with the pentamethylchroman-6-sulfonyl group still attached.

    Final peptides: Fully deprotected peptides ready for further biochemical studies.

Scientific Research Applications

H-D-Arg(Pmc)-OH has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.

    Biology: Researchers use it to create peptides that can be used as probes or inhibitors in biological assays.

    Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.

Mechanism of Action

The mechanism of action of H-D-Arg(Pmc)-OH primarily involves its role as a protected arginine derivative in peptide synthesis. The pentamethylchroman-6-sulfonyl group protects the guanidine group of arginine, preventing unwanted side reactions during peptide coupling. This protection is crucial for the accurate synthesis of peptides, which can then be used to study molecular targets and pathways in various biological systems.

Comparison with Similar Compounds

H-D-Arg(Pmc)-OH can be compared with other protected arginine derivatives, such as:

The uniqueness of this compound lies in its specific protecting group, which provides stability and selectivity during peptide synthesis, making it a valuable tool in biochemical research.

Properties

IUPAC Name

2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJFAMZEBZRDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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